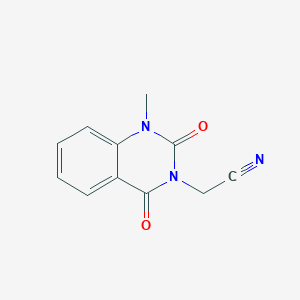

2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile

Description

2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile is a quinazoline derivative designed to inhibit fungal chitin synthase (CHS), a critical enzyme for fungal cell wall integrity . Its synthesis involves a four-step process starting with the reaction of 1-methylquinazoline-2,4(1H,3H)-dione and ethyl chloroacetate, followed by hydrolysis and coupling with amino acids to enhance bioactivity .

Properties

IUPAC Name |

2-(1-methyl-2,4-dioxoquinazolin-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c1-13-9-5-3-2-4-8(9)10(15)14(7-6-12)11(13)16/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASBDNOFRCTFEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N(C1=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile involves the reaction of isatins with o-amino N-aryl/alkyl benzamides in the presence of iodine and tert-butyl hydroperoxide (TBHP) under reflux in methanol. This method yields the desired product with high efficiency and broad functional group tolerance .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reagents like iodine and TBHP.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different quinazoline derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced quinazoline derivatives.

Scientific Research Applications

Antimicrobial and Antiviral Activities

Quinazoline derivatives, including 2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile, have shown significant antimicrobial and antiviral properties. Research indicates that compounds with the quinazoline structure exhibit activity against various pathogens:

- Antiviral Activity : Several studies have reported that quinazoline derivatives can inhibit viruses such as the varicella-zoster virus (VZV), respiratory syncytial virus (RSV), and human immunodeficiency virus (HIV). For instance, derivatives similar to this compound demonstrated effective inhibition of VZV with EC50 values ranging from 6.8 to 8.2 µM .

- Antibacterial Properties : The compound has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Some derivatives exhibited minimal inhibitory concentrations (MIC) as low as 0.625 mg/mL against Bacillus cereus .

Cancer Research

The potential of quinazoline derivatives in cancer treatment is another significant area of research. Compounds related to this compound have been investigated for their ability to inhibit tumor growth:

- Targeting Kinases : Quinazolines are known to act as inhibitors of various kinases involved in cancer progression. For example, studies have identified compounds that effectively inhibit poly(ADP-ribose) polymerase (PARP) and tankyrase 1 (TNKS1), both of which play critical roles in cancer cell survival and proliferation .

Synthesis and Development of New Derivatives

The synthesis of new derivatives of this compound is ongoing, focusing on enhancing its biological activity and reducing toxicity:

- Chemical Modifications : Researchers are exploring various substitutions on the quinazoline ring to improve efficacy against specific targets while minimizing side effects. This includes modifications aimed at increasing solubility and bioavailability .

Case Study 1: Antiviral Efficacy

A study published in MDPI highlighted the effectiveness of a series of quinazoline derivatives against VZV and other viruses. The most potent compounds were identified through structure-activity relationship (SAR) studies that guided further development towards more effective antiviral agents .

Case Study 2: Cancer Inhibition

Another investigation focused on the inhibition of TNKS1 by modified quinazoline derivatives showed promising results with IC50 values indicating strong activity compared to existing treatments. The study emphasized the potential for these compounds in targeted cancer therapies .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile involves its interaction with molecular targets such as DNA. The compound can act as a DNA intercalator, inserting itself between DNA base pairs and disrupting the DNA structure. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. This mechanism is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Quinazoline and Pyridopyrimidine Derivatives

Compounds 4a–4d () share structural similarities with the target molecule, including a pyrido[2,3-d]pyrimidine core and acetonitrile group. However, they incorporate fluorobenzyl or methoxyphenyl substituents, which increase molecular complexity and weight (e.g., 4a: C₃₀H₂₃F₂N₅O₃, MW 563.53) compared to the simpler quinazoline-based target compound (C₁₁H₁₀N₄O₂, MW 230.22) .

Heterocyclic Acetonitrile Derivatives

Triazole Derivatives :

- 2-[4-(4-Chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile () features a triazole ring with chlorophenyl and methyl groups (C₁₁H₉ClN₄O, MW 248.67). Its compact structure contrasts with the extended quinazoline system of the target compound .

- 2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile () has a simpler triazole core (C₆H₈N₄, MW 136.16), emphasizing the role of heterocycle size in physicochemical properties .

Oxazole Derivatives :

2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile () incorporates an oxazole ring (C₆H₆N₂O, MW 122.13), highlighting how smaller heterocycles reduce molecular weight and complexity compared to quinazolines .Coumarin Hybrids :

2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile () merges a coumarin scaffold with acetonitrile, demonstrating versatility in hybrid designs for bioactive molecules .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Core Structure | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₁₁H₁₀N₄O₂ | 230.22 | Quinazoline | Methyl, dioxo, acetonitrile |

| 4a (Pyridopyrimidine derivative) | C₃₀H₂₃F₂N₅O₃ | 563.53 | Pyrido[2,3-d]pyrimidine | Fluorobenzyl, methoxyphenyl |

| 2-(4-Methyl-oxazol-3-yl)acetonitrile | C₆H₆N₂O | 122.13 | Oxazole | Methyl, acetonitrile |

| 2-[4-(4-Chlorophenyl)-triazol-1-yl]acetonitrile | C₁₁H₉ClN₄O | 248.67 | Triazole | Chlorophenyl, methyl, oxo |

Biological Activity

2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile is a synthetic compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : CHNO

- Molecular Weight : 215.21 g/mol

- CAS Number : 1246652-53-8

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit significant antiviral properties. In a study focusing on quinazolinediones, a related compound was shown to inhibit respiratory syncytial virus (RSV) replication with an effective concentration (EC) of 0.81 μM and a selectivity index (SI) of 247, indicating a strong potential for antiviral drug development .

Antifungal Activity

A series of derivatives derived from this compound have been synthesized and tested for their ability to inhibit chitin synthase enzymes in fungi. One such derivative demonstrated notable potency with a minimum inhibitory concentration (MIC) significantly lower than other tested compounds . This suggests potential applications in treating fungal infections.

Anticonvulsant Activity

The anticonvulsant properties of related quinazoline derivatives have also been investigated. A specific study synthesized N-substituted derivatives and evaluated their effects in animal models, showing promising results in reducing seizure frequency . This points to the potential for developing new anticonvulsant medications based on the quinazoline scaffold.

The biological mechanisms underlying the activity of this compound are still under investigation. However, it is believed that its efficacy may stem from:

- Inhibition of Enzymatic Pathways : The compound's structure allows it to interact with specific enzyme targets, such as chitin synthase in fungi and viral replication pathways in viruses.

- Modulation of Cellular Pathways : Similar compounds have been shown to affect cellular signaling pathways, which may contribute to their therapeutic effects against various diseases.

Research Findings and Case Studies

Q & A

Q. What are the recommended synthetic routes for 2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile, and what key parameters influence yield?

- Methodological Answer: The synthesis typically involves multi-step reactions starting with quinazolinone derivatives. A common approach includes:

Cyclization Reactions : Reacting substituted anthranilic acid derivatives with urea or thiourea under acidic conditions to form the quinazolinone core.

Functionalization : Introducing the acetonitrile group via nucleophilic substitution or alkylation, often using chloroacetonitrile or similar reagents in the presence of a base (e.g., K₂CO₃) .

- Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Temperature Control : Heating at 80–100°C optimizes cyclization but may require reflux conditions for nitrile group incorporation.

- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate ring formation.

- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization improves purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the quinazolinone scaffold and acetonitrile moiety. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the nitrile carbon (δ ~115 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

- Infrared (IR) Spectroscopy : A sharp peak near 2240 cm⁻¹ confirms the C≡N group .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer: Stability is influenced by environmental factors:

- Light Sensitivity : Store in amber vials to prevent photodegradation of the quinazolinone core .

- Moisture Sensitivity : Desiccate at 4°C in sealed containers; acetonitrile groups may hydrolyze in humid conditions .

- Thermal Stability : Avoid prolonged exposure to temperatures >40°C to prevent decomposition .

Advanced Research Questions

Q. How to design experiments to assess the compound’s reactivity with nucleophiles or electrophiles?

- Methodological Answer: Reactivity studies should focus on the nitrile and quinazolinone moieties:

- Nitrile Reactivity :

- Nucleophilic Attack : React with amines (e.g., benzylamine) in ethanol under reflux to form amidine derivatives. Monitor progress via TLC (Rf shift) and isolate products via precipitation .

- Electrophilic Substitution : Use Friedel-Crafts conditions (AlCl₃, aromatic substrates) to assess electrophilic aromatic substitution potential .

- Quinazolinone Reactivity :

- Ring-Opening Reactions : Treat with strong bases (e.g., NaOH) to study hydrolytic stability .

Q. What strategies can resolve contradictions in biological activity data across different studies?

- Methodological Answer: Address variability using standardized protocols:

- Assay Standardization : Use reference compounds (e.g., ciprofloxacin for antimicrobial studies) and replicate experiments across multiple cell lines or microbial strains .

- Data Normalization : Express activity as IC₅₀ values relative to controls to account for batch-to-batch variability.

- Mechanistic Validation : Perform enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to correlate observed bioactivity with molecular targets .

Q. How to evaluate the environmental fate and ecotoxicological impact of this compound?

- Methodological Answer: Follow frameworks from long-term environmental studies (e.g., Project INCHEMBIOL):

- Environmental Persistence :

- Hydrolysis Studies : Incubate in buffer solutions (pH 4–9) at 25°C and analyze degradation products via LC-MS .

- Photolysis : Expose to UV light (λ = 254 nm) and monitor decomposition kinetics .

- Ecotoxicology :

- Algal Toxicity Assays : Use Chlorella vulgaris to assess growth inhibition (OECD 201 guidelines).

- Daphnia magna Acute Toxicity : Determine 48-hour LC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.